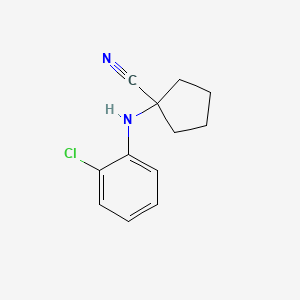
1-(2-Chloroanilino)cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroanilino)cyclopentane-1-carbonitrile is a chemical compound that belongs to the class of organic compounds known as anilines. These are compounds containing an amino group attached to a benzene ring. The presence of a chloro group in the aniline moiety and a cyclopentane ring with a nitrile group makes this compound unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile typically involves the reaction of 2-chloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroanilino)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloroaniline moiety can bind to active sites of enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The cyclopentane ring provides structural rigidity, influencing the overall conformation and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Bromoanilino)cyclopentane-1-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and properties.
1-(2-Fluoroanilino)cyclopentane-1-carbonitrile: Contains a fluoro group, which can affect the compound’s electronic properties and interactions.
1-(2-Methoxyanilino)cyclopentane-1-carbonitrile: The presence of a methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6636-95-9 |
|---|---|
Molekularformel |
C12H13ClN2 |
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
1-(2-chloroanilino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-10-5-1-2-6-11(10)15-12(9-14)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 |
InChI-Schlüssel |
IZKKOZOZZHDZQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



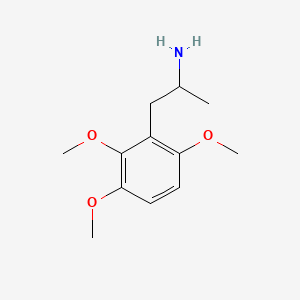

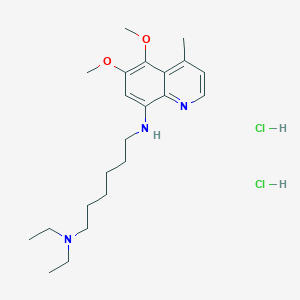

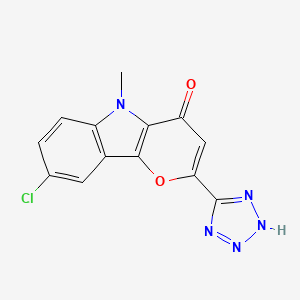
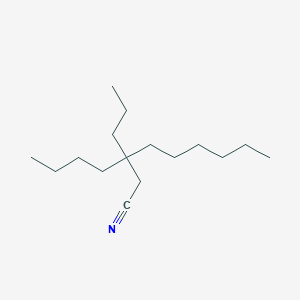
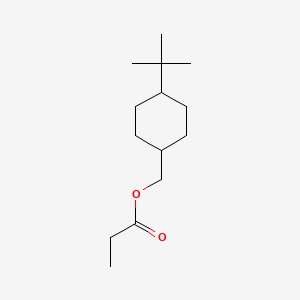


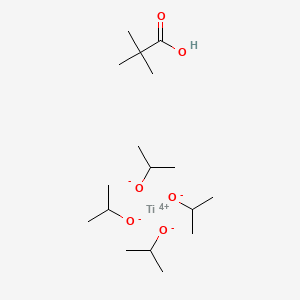

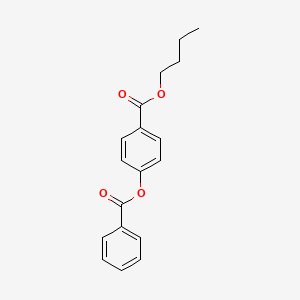
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
